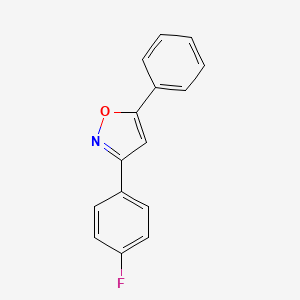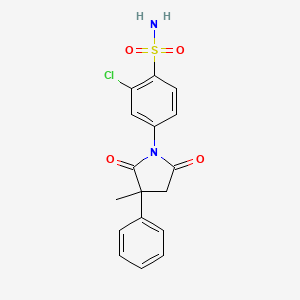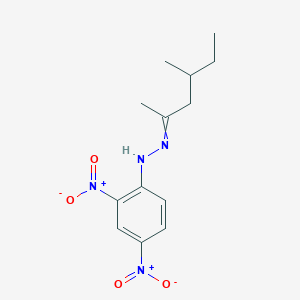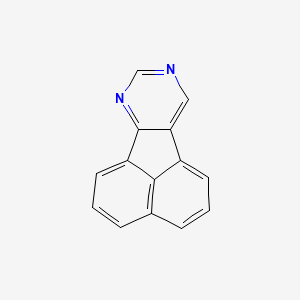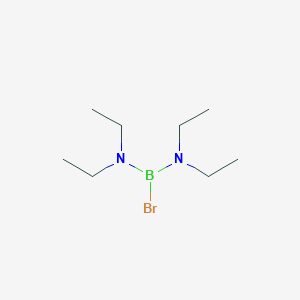![molecular formula C9H24ClNO6P2 B14678875 [(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride CAS No. 32545-68-9](/img/structure/B14678875.png)
[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride is a chemical compound with the molecular formula C₉H₂₄ClNO₆P₂ It is known for its unique structure, which includes an octylamino group attached to a methanediyl bis(phosphonic acid) backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride typically involves the reaction of octylamine with a suitable phosphonic acid derivative. One common method is the reaction of octylamine with methanediylbis(phosphonic acid) under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as water or ethanol, and the temperature is maintained at around 60-80°C to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they are mixed and heated to the desired temperature. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine derivatives.
Substitution: The octylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine compounds.
Aplicaciones Científicas De Investigación
[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic and inorganic compounds.
Medicine: It may be explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride can be compared with other similar compounds, such as:
Methanediylbis(phosphonic acid): Lacks the octylamino group, which may affect its reactivity and applications.
Octylphosphonic acid: Contains a single phosphonic acid group, making it less versatile in certain reactions.
Aminomethanediylbis(phosphonic acid): Similar structure but with different alkyl groups, leading to variations in properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
32545-68-9 |
|---|---|
Fórmula molecular |
C9H24ClNO6P2 |
Peso molecular |
339.69 g/mol |
Nombre IUPAC |
[(octylamino)-phosphonomethyl]phosphonic acid;hydrochloride |
InChI |
InChI=1S/C9H23NO6P2.ClH/c1-2-3-4-5-6-7-8-10-9(17(11,12)13)18(14,15)16;/h9-10H,2-8H2,1H3,(H2,11,12,13)(H2,14,15,16);1H |
Clave InChI |
GUEQLOCEXRZOOH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC(P(=O)(O)O)P(=O)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


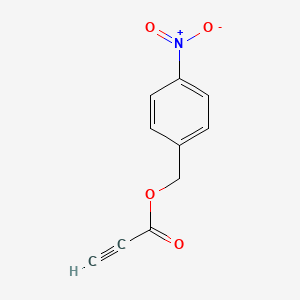



![1-(2-Chloro-3-(1-[(cyclohexylamino)carbonyl]-2-oxohydrazino)propyl)-1-[(cyclohexylamino)carbonyl]-2-oxohydrazine](/img/structure/B14678814.png)


![Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-](/img/structure/B14678821.png)
